![molecular formula C10H13ClN4O B11872188 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872188.png)

1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

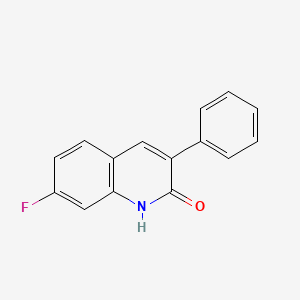

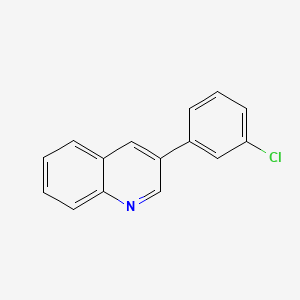

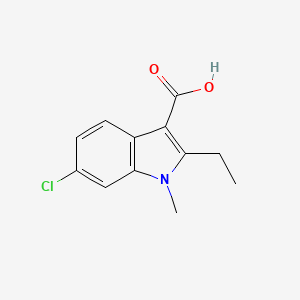

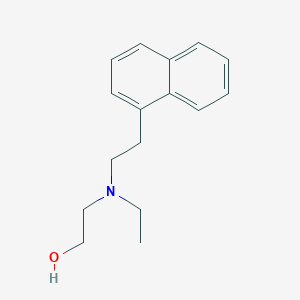

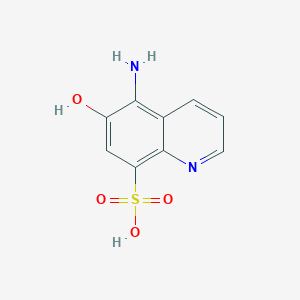

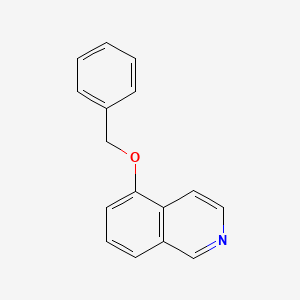

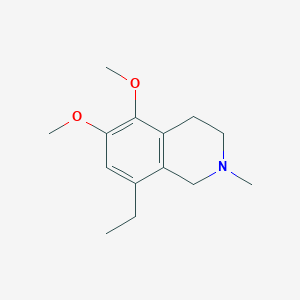

1-(tert-ブチル)-6-クロロ-5-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オンは、ピラゾロピリミジンファミリーに属するヘテロ環式化合物です。

準備方法

合成経路と反応条件

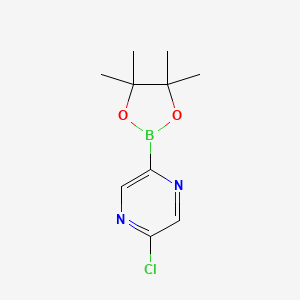

1-(tert-ブチル)-6-クロロ-5-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オンの合成は、通常、適切な前駆体の環化を制御された条件下で行うことを伴います。一般的な方法の1つは、5-クロロ-3-メチル-1-フェニル-1H-ピラゾール-4-カルバルデヒドとtert-ブチルアミンを、炭酸カリウムなどの塩基の存在下で反応させることです。反応は、ジメチルホルムアミドなどの溶媒中で高温で行われ、環化と目的生成物の形成が促進されます .

工業的製造方法

この化合物の工業的製造方法は、文献では十分に記録されていません。大規模合成は、収率の向上、コスト削減、プロセス安全性に焦点を当て、実験室規模のメソッドの最適化を伴う可能性が高いです。

化学反応の分析

反応の種類

1-(tert-ブチル)-6-クロロ-5-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オンは、以下のものを含むさまざまな化学反応を起こす可能性があります。

置換反応: クロル原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。

酸化と還元: この化合物は、酸化または還元されて異なる誘導体を形成することができますが、これらの反応の具体的な条件と試薬はあまり報告されていません。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミン、チオール、および他の求核剤が含まれます。反応は、通常、ジメチルホルムアミドやジメチルスルホキシドなどの極性溶媒中で、炭酸カリウムや水素化ナトリウムなどの塩基を使用して行われます。

酸化と還元:

生成される主な生成物

置換反応から生成される主な生成物は、使用される求核剤によって異なります。たとえば、アミンとの置換はアミノ誘導体をもたらし、チオールとの置換はチオエーテル誘導体をもたらします。

科学的研究の応用

1-(tert-ブチル)-6-クロロ-5-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オンは、科学研究においていくつかの応用があります。

医薬品化学: この化合物は、キナーゼ阻害剤としての可能性について調査されており、さまざまな癌や炎症性疾患の治療に役立つ可能性があります.

生物学的研究: 酵素や受容体などの生物学的標的との相互作用を理解するために、研究で使用されます。

化学生物学: この化合物は、特定の分子標的を調節する能力があるため、生物学的経路やメカニズムを調査するためのツールとして役立ちます。

作用機序

1-(tert-ブチル)-6-クロロ-5-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オンの正確な作用機序は、完全には解明されていません。 細胞シグナル伝達経路に関与する特定のキナーゼを阻害することによって効果を発揮すると考えられています。この阻害は、増殖、アポトーシス、分化などの細胞プロセスの調節につながる可能性があります。

類似の化合物との比較

類似の化合物

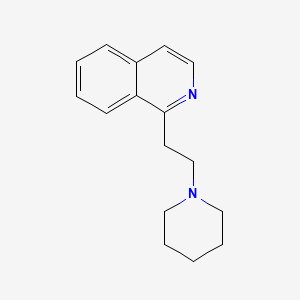

1H-ピラゾロ[3,4-b]ピリジン誘導体: これらの化合物は、類似の核心構造を共有し、生物学的活性についても研究されています.

ピラゾロピリミジン系BTK阻害剤: これらの化合物は、ブルトン型チロシンキナーゼを阻害するように設計されており、癌細胞株で強力な抗増殖活性を示しています.

独自性

1-(tert-ブチル)-6-クロロ-5-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オンは、特定の置換パターンにより独特です。このパターンは、明確な化学的および生物学的特性をもたらします。そのtert-ブチルとクロル置換基は、その安定性と反応性に寄与し、さまざまな研究用途のための貴重な化合物となります。

類似化合物との比較

Similar Compounds

1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.

Pyrazolopyrimidine-based BTK inhibitors: These compounds are designed to inhibit Bruton’s tyrosine kinase and have shown potent antiproliferative activity in cancer cell lines.

Uniqueness

1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and chloro substituents contribute to its stability and reactivity, making it a valuable compound for various research applications.

特性

分子式 |

C10H13ClN4O |

|---|---|

分子量 |

240.69 g/mol |

IUPAC名 |

1-tert-butyl-6-chloro-5-methylpyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C10H13ClN4O/c1-10(2,3)15-7-6(5-12-15)8(16)14(4)9(11)13-7/h5H,1-4H3 |

InChIキー |

YCPTZSXEFAHSLG-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C(=N2)Cl)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)

![2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline](/img/structure/B11872139.png)